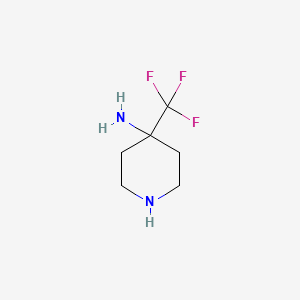

4-(Trifluoromethyl)piperidin-4-amine

Description

Significance of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry Research

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry. rsc.orgnih.gov Its prevalence is underscored by its presence in a vast number of FDA-approved drugs and natural alkaloids. rsc.org Piperidine-based structures are central to pharmaceuticals across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. nih.govnih.gov

The significance of the piperidine ring stems from several key attributes:

Physicochemical Modulation: The saturated, non-planar nature of the piperidine ring allows for precise control over the spatial orientation of substituents, which is critical for optimizing interactions with biological targets. Introducing chiral centers on the piperidine scaffold can significantly enhance biological activity and selectivity. rsc.orgnih.govnih.gov

Improved Pharmacokinetic Properties: The piperidine nitrogen is basic and typically protonated at physiological pH, which can improve aqueous solubility and bioavailability. researchgate.net Modification of this nitrogen or other positions on the ring is a common strategy to fine-tune a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Synthetic Versatility: As a foundational building block, the piperidine ring is amenable to a wide range of chemical transformations, allowing for the construction of diverse and complex molecular libraries for drug discovery screening. nih.gov

Role of Trifluoromethyl Groups in Modulating Chemical Properties and Reactivity

The trifluoromethyl (CF₃) group is a privileged substituent in modern drug design, often referred to as a "bioisostere" for methyl or chloro groups. bldpharm.com Its incorporation into a molecule can profoundly alter its properties in a predictable and beneficial manner. sigmaaldrich.comresearchgate.net The strategic placement of a CF₃ group is a well-established method for enhancing a compound's drug-like characteristics. google.com

Key effects of the trifluoromethyl group include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic oxidation by cytochrome P450 enzymes. sigmaaldrich.com This can increase the half-life of a drug candidate. google.com

Increased Lipophilicity: The CF₃ group is significantly more lipophilic (fat-soluble) than a hydrogen atom, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier. sigmaaldrich.com

Modulation of Basicity: As a potent electron-withdrawing group, the CF₃ group lowers the pKa (basicity) of nearby amines. bldpharm.com In 4-(Trifluoromethyl)piperidin-4-amine, this effect would reduce the basicity of the piperidine nitrogen compared to an unsubstituted piperidine.

Binding Interactions: The CF₃ group can participate in unique, non-covalent interactions with biological targets, including hydrogen bonds and electrostatic interactions, potentially enhancing binding affinity and selectivity. google.com

Overview of Academic Research Trajectories for this compound and its Derivatives

Direct academic publications detailing the synthesis and specific applications of this compound are not extensively documented, suggesting it is a relatively novel or specialized building block. However, its research trajectory can be inferred from its commercial availability from suppliers of specialized chemical building blocks and from synthetic routes developed for structurally analogous compounds.

The synthesis of such gem-disubstituted piperidines is non-trivial. General strategies often involve multi-step sequences. For instance, a plausible synthetic pathway could start from a protected 4-piperidone, followed by the addition of a trifluoromethyl nucleophile (e.g., Ruppert-Prakash reagent) to form a tertiary alcohol. Subsequent conversion of the alcohol to an amine would yield the target compound. An alternative approach involves the challenging fluorination of piperidine carboxylic acids. google.com The synthesis of related structures like 4-(trifluoromethoxy)piperidine (B1430414) has been achieved in multi-step processes starting from 4-hydroxypiperidine (B117109). nuph.edu.ua The existence of this compound as a commercially available building block indicates its utility in discovery chemistry programs, where it can be incorporated into larger molecules through reactions targeting its primary and secondary amine functionalities.

Scope and Academic Relevance of Current Research Endeavors

The academic relevance of this compound lies in its potential to create novel chemical matter for challenging biological targets. The combination of the rigid, 3D-scaffolding properties of the piperidine ring with the metabolic stability and unique electronic nature of the geminal CF₃ group makes this an attractive starting point for new drug discovery campaigns.

Current research endeavors likely focus on using this building block to synthesize libraries of compounds for screening against various diseases. Based on the applications of similar fluorinated piperidine scaffolds, potential therapeutic areas of interest include:

Kinase Inhibitors: Many kinase inhibitors incorporate a piperidine or similar heterocyclic amine to interact with the hinge region of the ATP binding site. The unique substitution pattern of this compound could offer new binding modes or improved selectivity.

Central Nervous System (CNS) Agents: The ability of the CF₃ group to enhance lipophilicity and metabolic stability is highly valuable for CNS drug candidates that must cross the blood-brain barrier. Research on D4 receptor antagonists has utilized difluoropiperidine scaffolds to improve potency and selectivity. nih.gov

Antiviral Agents: The 4-aminopiperidine (B84694) scaffold has been identified as a promising core for inhibitors of the Hepatitis C Virus (HCV) assembly. nih.gov Introducing a CF₃ group could enhance the antiviral profile and pharmacokinetic properties of such inhibitors.

The primary academic value of this compound is as a tool for "escape from flatland"—a concept in medicinal chemistry that encourages the use of more three-dimensional molecules to explore new chemical space and improve drug properties.

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2/c7-6(8,9)5(10)1-3-11-4-2-5/h11H,1-4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOLXDUIPBPYAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101283317 | |

| Record name | 4-Piperidinamine, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258650-01-9 | |

| Record name | 4-Piperidinamine, 4-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinamine, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Trifluoromethyl Piperidin 4 Amine

Historical and Foundational Synthetic Pathways to Trifluoromethylated Piperidines

The initial methods for creating trifluoromethylated piperidines laid the groundwork for more sophisticated contemporary approaches. These early strategies primarily involved direct fluorination or the reduction of trifluoromethylated aromatic precursors.

Early Fluorination Approaches (e.g., Sulfur Tetrafluoride-Mediated Reactions)

One of the earliest methods for introducing a trifluoromethyl group involved the use of sulfur tetrafluoride (SF₄). mdpi.comwikipedia.org This reagent is capable of converting carboxylic acids and their derivatives into trifluoromethyl groups. wikipedia.org For instance, the synthesis of 2-(trifluoromethyl)piperidine (B127925) was first achieved in 1962 by treating the sodium salt of pipecolic acid with SF₄ in the presence of hydrogen fluoride (B91410) (HF) at high temperatures, although the yield was low. mdpi.com

The general reaction of a carboxylic acid with SF₄ proceeds as follows:

RCO₂H + SF₄ → RCF₃ + SO₂ + HF wikipedia.org

While effective for certain substrates, the hazardous nature of SF₄ gas and the often harsh reaction conditions, including high pressure, necessitated the development of safer and more versatile methods. wikipedia.orggoogle.com The use of solvents like a mixture of anhydrous hydrogen fluoride and methyl chloride was explored to mitigate the high pressure and improve safety. google.com

Hydrogenation of Trifluoromethylated Pyridine (B92270) Precursors

Another foundational strategy involves the reduction of readily available trifluoromethylated pyridines. nih.gov Catalytic hydrogenation is a powerful tool for transforming these aromatic precursors into the desired saturated piperidine (B6355638) rings. nih.gov Various catalysts, including palladium on carbon (Pd/C), are employed for this transformation. mdpi.com

A significant challenge in this approach is the potential for hydrodefluorination, where the trifluoromethyl group is undesirably removed during the reduction process. nih.gov To address this, methodologies have been developed to achieve selective hydrogenation of the pyridine ring while preserving the fluorine substituents. nih.govacs.org For example, the use of a rhodium-carbene catalyst in a dearomatization-hydrogenation (DAH) process has shown success in producing all-cis-(multi)fluorinated piperidines with high diastereoselectivity. springernature.com

The hydrogenation of trifluoromethylpyridinones to the corresponding piperidinones, which can then be further reduced to trifluoromethylated piperidines, has also been explored. mdpi.com This two-step reduction process offers an alternative route to access these valuable compounds.

Contemporary Strategic Routes to 4-(Trifluoromethyl)piperidin-4-amine

Modern synthetic methods offer more efficient, selective, and milder pathways to trifluoromethylated piperidines, including the specific target, this compound. These strategies often employ more sophisticated reagents and reaction designs.

Reductive Amination Strategies Involving Trifluoromethylated Aldehydes or Ketones

Reductive amination is a versatile and widely used method for the formation of amines. In the context of synthesizing trifluoromethylated piperidines, this strategy typically involves the reaction of a trifluoromethylated ketone with an amine in the presence of a reducing agent. Ruthenium-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones, for instance, provides access to primary α-(trifluoromethyl)arylmethylamines with high enantioselectivity using ammonium (B1175870) acetate (B1210297) as the nitrogen source and hydrogen gas as the reductant. nih.gov

A tandem reductive amination/6-endo-trig cyclization process has been described for the stereoselective synthesis of 6-substituted-4-oxopipecolic acids, which are precursors to functionalized piperidines. researchgate.net

| Starting Material | Reagents | Product | Key Features |

| Aryl-trifluoromethyl ketone | NH₄OAc, H₂, Ru-catalyst | Primary α-(trifluoromethyl)arylmethylamine | High enantioselectivity, uses inexpensive reagents. nih.gov |

| Keto-acid | Amine, reducing agent | 6-Substituted-4-oxopipecolic acid | Tandem reaction, stereoselective. researchgate.net |

Mannich Reaction-Based Trifluoromethylation Pathways for Piperidine Derivatives

The Mannich reaction has emerged as a powerful tool for introducing a trifluoromethyl group into piperidine rings. eurekaselect.combenthamdirect.com This reaction typically involves the condensation of an amine, an aldehyde, and a compound containing an active hydrogen. Intramolecular Mannich reactions have been particularly successful in the diastereoselective synthesis of 2-trifluoromethylpiperidines. mdpi.comresearchgate.net

This approach often starts with a trifluoromethylated amine which, upon condensation with an aldehyde, forms an iminium intermediate that undergoes cyclization. mdpi.com This methodology has been utilized to create a variety of trifluoromethyl-piperidine structures, including analogs of naturally occurring piperidine alkaloids. researchgate.net The enantioselective synthesis of (trifluoromethyl)pipecolic acids has been achieved using an intramolecular Mannich reaction of a homochiral alpha-Tfm-beta-amino ketal as the key step. researchgate.net

| Reaction Type | Key Intermediates | Product Type | Stereoselectivity |

| Intramolecular Mannich | Iminium ions | 2-Trifluoromethylpiperidines | Diastereoselective. mdpi.comresearchgate.net |

| Intramolecular Mannich | Homochiral alpha-Tfm-beta-amino ketal | (Trifluoromethyl)pipecolic acids | Enantioselective. researchgate.net |

Formal Umpolung Strategies for N-Trifluoromethylation of Amines

Umpolung, or polarity inversion, strategies offer an innovative approach to N-trifluoromethylation. nih.govnih.gov These methods reverse the typical electrophilic nature of the trifluoromethylating agent. One such strategy involves a one-pot synthesis using the bench-stable reagent (Me₄N)SCF₃ and silver fluoride (AgF) to trifluoromethylate secondary amines at room temperature. nih.govnih.govresearchgate.net This reaction proceeds through a formal umpolung of the SCF₃⁻ anion with the amine, leading to the formation of a thiocarbamoyl fluoride intermediate, which is then converted to the N-CF₃ product. nih.gov

This method is notable for its mild conditions, high functional group tolerance, and operational simplicity, making it suitable for late-stage trifluoromethylation of complex molecules. nih.govresearchgate.net Another approach utilizes visible light-induced radical umpolung chemistry to synthesize trifluoromethylated amines from imines. rsc.org

| Reagent System | Key Intermediate | Substrate | Key Advantages |

| (Me₄N)SCF₃, AgF | Thiocarbamoyl fluoride | Secondary amines | Mild conditions, high selectivity, one-pot. nih.govnih.gov |

| Photoredox catalyst, CF₃ source | N-centered radical | Imines | Utilizes visible light, radical-radical cross-coupling. rsc.org |

Ring-Closing Metathesis (RCM) in the Synthesis of Trifluoromethylated Piperidines

Ring-Closing Metathesis (RCM) has emerged as a powerful tool in heterocyclic synthesis due to the development of functional-group-tolerant ruthenium carbene complexes, often referred to as Grubbs' catalysts. nih.gov This strategy is effective for creating various ring sizes, including the six-membered piperidine core. nih.govcapes.gov.br The general approach involves synthesizing a dienic amino compound which can then undergo intramolecular cyclization.

A reported synthesis of unsaturated trifluoromethylated piperidines utilizes a Barbier-type reaction followed by N-allylation to create a suitable dienic amino precursor. mdpi.com This diene is then treated with a first-generation Grubbs catalyst (G-I) to yield the unsaturated piperidine ring system. mdpi.com While RCM is a versatile method for forming the piperidine ring, its application specifically for placing a trifluoromethyl group at the C4-position alongside an amine requires a carefully designed diene precursor.

| Reaction Type | Key Reagents | Precursor | Product | Catalyst | Reference |

| Ring-Closing Metathesis | AllylBr, Zn, DMF; Grubbs-I catalyst | Dienic amino compound | Unsaturated piperidine | Grubbs-I | mdpi.com |

Intramolecular Cyclization Reactions for Piperidine Core Formation

Intramolecular cyclization is a cornerstone for the synthesis of substituted piperidines, involving the formation of a new bond within a linear precursor to close the ring. mdpi.com Several distinct approaches have been successfully applied to the synthesis of trifluoromethylated piperidines.

The aza-Michael reaction, or 1,4-conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a widely used method for forming C-N bonds in heterocycle synthesis. mdpi.comntu.edu.sg In an intramolecular context, a tethered nucleophilic amine can attack a Michael acceptor within the same molecule to forge the piperidinic core. mdpi.com

One strategy involves the preparation of an optically active ω-amino α,β-unsaturated ketone containing a trifluoromethyl group. mdpi.com Treating this precursor under basic conditions induces an intramolecular aza-Michael addition, producing a 2-trifluoromethyl-substituted piperidine with excellent diastereoselectivity. mdpi.com Another advanced method for creating chiral α-trifluoromethylpiperidines with a quaternary center at C2 involves reacting a hemiaminal with an α,β-unsaturated ketone in the presence of a chiral amine catalyst. mdpi.com This process proceeds through an intramolecular aza-Michael reaction within a complex intermediate to yield tricyclic compounds that can be further processed to the desired piperidine. mdpi.com Catalyst- and solvent-free protocols have also been developed for aza-Michael additions with β-fluoroalkylated acrylates, offering a green chemistry approach to fluoroalkylated β-amino acid derivatives, which are valuable precursors for N-heterocycles. rsc.org

| Cyclization Strategy | Key Intermediate | Conditions | Outcome | Reference |

| Intramolecular Aza-Michael | ω-amino α,β-unsaturated ketone | Basic conditions | cis-2-Trifluoromethylpiperidine (80% yield, 94:6 dr) | mdpi.com |

| Chiral Amine Catalyzed | Hemiaminal and α,β-unsaturated ketone | Chiral amine, PNBA | Chiral α-trifluoromethylpiperidine (good yield, 92% ee) | mdpi.com |

Iminium ions are highly reactive electrophilic intermediates that can be readily attacked by intramolecular nucleophiles to form cyclic structures. mdpi.com This strategy is particularly effective for synthesizing substituted piperidines. An intramolecular Mannich reaction, for instance, starts from a trifluoromethyl amine which is condensed with an aldehyde to form an imine. mdpi.comresearchgate.net Under acidic conditions, this imine is converted to an iminium intermediate, which subsequently undergoes cyclization to yield 2-trifluoromethylpiperidinic derivatives. mdpi.comresearchgate.net

A related process is the silyl-aza-Prins reaction, which has been used to prepare highly functionalized 2-trifluoromethylpiperidines. mdpi.com In this reaction, a vinyl silyl (B83357) trifluoromethyl amine is treated with an electrophile like ethyl glyoxylate (B1226380) in the presence of a Lewis acid (e.g., InCl₃) to generate an iminium intermediate. mdpi.com This intermediate is then attacked by the intramolecular vinyl silane, leading to cyclization and the formation of a highly substituted piperidine after desilylation. mdpi.com The reactivity of N-sulfonyliminium ions has also been explored, where Lewis acids like scandium(III) or copper(II) triflates can trigger cyclization of N-sulfonyl homoallylic amines to form piperidine scaffolds. usm.edu

Intramolecular condensation reactions provide another reliable route to the piperidine skeleton. mdpi.com Lactamization, the formation of a cyclic amide, is a common approach. For example, a δ-aminoester can be cyclized under basic conditions to form the corresponding δ-lactam. mdpi.com This lactam, such as a 2-trifluoromethyllactam, can then be reduced to the corresponding piperidine. mdpi.com

Due to the high reactivity of trifluoromethyl ketones, they are readily attacked by weak nucleophiles like amines to form hemiaminals. mdpi.com This reactivity has been harnessed in multicomponent reactions where an aminotrifluoromethylketone is formed as an intermediate. mdpi.com The subsequent intramolecular attack of the amino group on the highly reactive trifluoromethylketone moiety leads directly to the formation of the trifluoromethylpiperidine ring. mdpi.com

Multi-Component Reactions (MCRs) for Diverse Derivative Generation (e.g., Ugi-Type Reactions)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly efficient for generating molecular diversity. researchgate.nete-journals.in Isocyanide-based MCRs, such as the Ugi reaction, are particularly powerful for this purpose. nih.govnih.gov

Ugi-type reactions have been successfully employed to create a variety of α-trifluoromethyl piperidinic derivatives from a common imine precursor. mdpi.com When the imine is treated with an isocyanide in the presence of trifluoroacetic acid, the corresponding piperidine derivative is formed. mdpi.com A variation, the azido-Ugi reaction, uses an isocyanate in the presence of TMSN₃ to produce a piperidine-substituted tetrazole. mdpi.com MCRs can also be designed to build the piperidine ring itself. One-pot, four-component reactions have been developed that combine reagents like an aromatic aldehyde, ammonium acetate, and ethyl 4,4,4-trifluoroacetoacetate to produce highly functionalized and diastereomerically pure trifluoromethylated spiropiperidines. researchgate.net

| MCR Type | Components | Key Features | Product | Reference |

| Ugi-type | Imine, Isocyanide, CF₃CO₂H | Forms diverse α-substituted derivatives | α-Trifluoromethylpiperidine derivative | mdpi.com |

| Azido-Ugi | Imine, Isocyanate, TMSN₃ | Introduces a tetrazole moiety | Piperidinyl-tetrazole | mdpi.com |

| Four-component | Aldehyde, NH₄OAc, Ethyl 4,4,4-trifluoroacetoacetate, Dione | High diastereoselectivity, catalyst-free | Trifluoromethylated spiropiperidine | researchgate.net |

Stereoselective and Asymmetric Synthesis of Chiral this compound and Analogs

The development of stereoselective and asymmetric syntheses is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. nih.gov Significant efforts have been made to produce chiral, nonracemic trifluoromethyl-substituted piperidines. acs.orgdocumentsdelivered.com

One successful enantioselective strategy builds upon the intramolecular Mannich reaction. researchgate.net It begins with the synthesis of enantio-enriched δ-aminoketals, which are prepared from a fluorinated oxazolidine (B1195125) (FOX) via a Mukaiyama-Mannich type reaction. researchgate.net Submitting these chiral key intermediates to intramolecular cyclization conditions with various aldehydes furnishes a variety of enantiopure trifluoromethylpiperidines. researchgate.net This method has been validated by the first asymmetric synthesis of trifluoromethyl analogues of pipecolic acids. researchgate.net

Biocatalytic Approaches for Enantioselective N-H Bond Insertion

Biocatalysis has emerged as a powerful and sustainable tool for creating chiral amines. mdpi.com A key strategy adaptable for the synthesis of α-trifluoromethyl amines is the asymmetric N-H carbene insertion reaction, catalyzed by engineered enzymes. acs.orgnih.govnih.gov This method offers a potential route to enantioenriched precursors of this compound.

Researchers have successfully engineered variants of cytochrome c552 from Hydrogenobacter thermophilus to catalyze the enantioselective insertion of carbene donors into the N-H bonds of various aryl amines. nih.govnih.govresearchgate.net The use of acceptor-acceptor carbene donors, such as benzyl (B1604629) 2-diazotrifluoropropanoate, allows for the formation of chiral α-trifluoromethyl amino esters with high yields and excellent enantioselectivity. acs.orgnih.govrochester.edu This biocatalytic platform represents the first of its kind for N-H carbenoid insertion with an acceptor-acceptor carbene donor. acs.orgnih.gov

A significant advantage of this biocatalytic strategy is the ability to achieve enantiodivergence—the selective synthesis of either enantiomer of the product—by tuning the diazo reagent used as the carbene precursor. nih.govresearchgate.netrochester.edu The combination of protein engineering and substrate engineering provides a high degree of control over the reaction's stereochemical outcome. nih.gov Computational analyses have provided insight into the complex interplay between the protein scaffold and the reagent that governs enantioselectivity. nih.govresearchgate.netrochester.edu While this method has been demonstrated primarily with aryl amines, its principles could be extended to suitable piperidine-based substrates to install the desired trifluoromethylated amine stereocenter. acs.orgnih.gov

Table 1: Biocatalytic N-H Insertion for α-Trifluoromethyl Amine Synthesis

| Catalyst | Carbene Donor | Substrate Type | Yield | Enantiomeric Ratio (er) | Ref |

|---|---|---|---|---|---|

| Engineered Cytochrome c552 | Benzyl 2-diazotrifluoropropanoate | Aryl Amines | Up to >99% | Up to 95:5 | nih.govresearchgate.net |

Asymmetric Hydrogenation of Trifluoromethyl-Substituted Pyridinium (B92312) Salts

Asymmetric hydrogenation of N-heteroaromatic compounds, particularly pyridinium salts, is a highly effective and atom-economical strategy for synthesizing chiral piperidines. unimi.it This method is particularly attractive for producing fluorinated piperidines, which are valuable in drug development. dicp.ac.cn

The key to this approach involves the activation of the pyridine ring by N-alkylation to form a pyridinium salt. This activation lowers the resonance energy of the ring and prevents catalyst deactivation through strong coordination, which is a common challenge with pyridine substrates. unimi.it Iridium- and rhodium-based complexes with chiral ligands have proven highly efficient for this transformation. For instance, an iridium catalyst with the SYNPHOS ligand has been used for the asymmetric hydrogenation of 2-substituted pyridinium salts, achieving up to 93% enantiomeric excess (ee). capes.gov.br

More recently, a rhodium-catalyzed reductive transamination of pyridinium salts using formic acid as a hydrogen source has been developed. dicp.ac.cn This method introduces a chiral primary amine under reducing conditions, which induces chirality on the piperidine ring during the transamination process. A notable advantage is its tolerance for reducible and coordinating functional groups, including fluorine substituents, without significant hydrodefluorination. dicp.ac.cnnih.gov The development of catalysts for the asymmetric hydrogenation of 3-substituted pyridinium salts has also progressed, with a Rh-JosiPhos system showing high enantioselectivity (up to 90% ee) in the presence of a base like triethylamine. unimi.it These strategies could be adapted to a suitably substituted pyridinium precursor to generate the chiral piperidine backbone of the target molecule.

Table 2: Catalytic Systems for Asymmetric Hydrogenation of Pyridinium Salts

| Catalyst System | Substrate Type | Key Features | Selectivity | Ref |

|---|---|---|---|---|

| [Ir(cod)(synphos)]BF₄ | 2-Substituted Pyridinium Salts | Activation via pyridinium salt formation | Up to 93% ee | capes.gov.br |

| [RhCp*Cl₂]₂ / KI / Chiral Amine | Pyridinium Salts | Reductive transamination with formic acid | Excellent diastereo- and enantioselectivity | dicp.ac.cn |

| Rh-JosiPhos / Et₃N | 3-Substituted Pyridinium Salts | Base improves yield and ee | Up to 90% ee | unimi.it |

Stereospecific Isomerization of α-Chiral Allylic Amines to Trifluoromethylated Amines

An innovative approach to synthesizing chiral amines with remote stereogenic centers involves the stereospecific isomerization of α-chiral allylic amines. acs.orgnih.govnih.gov This organocatalytic method can be combined with a diastereoselective reduction to produce γ-trifluoromethylated aliphatic amines with two noncontiguous stereocenters in high yields and selectivities. acs.orgnih.govdiva-portal.org

The process begins with an enantioselective synthesis of a chiral trifluoromethylated allylic amine. This precursor then undergoes a base-catalyzed isomerization to generate a mixture of chiral imine and enamine intermediates. acs.org The crucial aspect of this step is the efficient transfer of chirality from the α-position to the γ-position. Subsequent reduction of this intermediate mixture, for example with NaBH₄ or HCOOH, leads to the desired α,γ-chiral γ-trifluoromethylated amine. nih.gov This methodology has been shown to have a broad substrate scope and is scalable to the gram level, demonstrating its practical utility. acs.orgnih.gov While developed for acyclic primary amines, the fundamental principle of creating a chiral trifluoromethylated scaffold via isomerization and reduction could potentially be integrated into a more complex synthesis targeting a piperidine ring system. acs.orgnih.gov

Diastereoselective Routes to Substituted Trifluoromethyl Piperidine Derivatives

Directly constructing the substituted piperidine ring with control over multiple stereocenters is a formidable challenge. Diastereoselective methods, often involving intramolecular cyclizations or multicomponent reactions, provide powerful solutions. researchgate.netnih.gov

One novel method for creating piperidines with a trifluoromethyl group at the α-position to the nitrogen involves an intramolecular Mannich-type reaction of N-aminoketals. researchgate.net This strategy has been successfully applied to the diastereoselective synthesis of various trifluoromethyl-piperidine structures. Furthermore, by starting with enantioenriched N-aminoketals derived from a fluorinated oxazolidine (FOX), the method was extended to the asymmetric synthesis of enantiopure trifluoromethyl-piperidines. researchgate.net

Another powerful strategy is the palladium-catalyzed [4+2] annulation of α-fluoro-β-ketoesters with vinyl-substituted species. nih.gov This modular approach allows for the rapid construction of highly functionalized 3-fluoropiperidine (B1141850) derivatives. The resulting piperidine imines contain multiple functional handles that can be chemoselectively derivatized with high diastereocontrol. nih.gov Although focused on 3-fluoropiperidines, the strategic concept of a [4+2] cycloaddition using a trifluoromethylated building block could be envisioned for accessing the 4-(trifluoromethyl)piperidine (B1330362) core.

Chiral Auxiliary and Organocatalytic Strategies

Chiral auxiliaries and organocatalysis offer versatile and metal-free alternatives for the asymmetric synthesis of complex molecules. nih.govnih.gov Organocatalysis, in particular, has been widely used to construct chiral halogenated compounds and functionalized heterocycles. nih.govrsc.org

For instance, the enantioselective synthesis of highly functionalized pyrrolidines bearing a trifluoromethyl group has been achieved through an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence using a commercially available secondary amine catalyst. rsc.org This yields products with three contiguous stereocenters with high stereoselectivity. A similar domino strategy involving a diphenylprolinol silyl ether-mediated Michael reaction, followed by an aza-Henry reaction, has been used to create highly substituted piperidines with complete control over five contiguous stereocenters. nih.gov

Chiral auxiliaries provide another reliable path. A strategy for synthesizing enantioenriched fluorinated piperidines involves the diastereoselective hydrogenation of an oxazolidine-substituted pyridine. nih.gov The oxazolidine, derived from a chiral amino alcohol, acts as a chiral auxiliary. After hydrogenation of the pyridine ring, the auxiliary is cleaved in situ to yield the enantioenriched piperidine. nih.gov An analogous approach could be designed using a precursor that incorporates the trifluoromethyl group, guiding the stereochemistry of the piperidine ring formation.

Practical Considerations in Preparative Synthesis

The successful translation of a synthetic route from laboratory-scale discovery to preparative-scale production hinges on careful optimization of reaction parameters and judicious selection of reagents. nuph.edu.ua This ensures efficiency, scalability, safety, and cost-effectiveness.

Optimization of Reaction Conditions and Reagent Selection

Optimizing a synthetic sequence involves a systematic evaluation of solvents, catalysts, temperatures, reaction times, and reagent stoichiometry. researchgate.netresearchgate.net For the synthesis of fluorinated heterocycles, reagent selection is particularly critical. Electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄) are powerful but require careful handling and condition screening to achieve desired outcomes. nih.govrsc.org For example, the reaction of 2-aminoacetophenones with isocyanates mediated by Selectfluor can be directed to produce either 4-difluoromethyl or 4-fluoromethyl quinazolinones simply by controlling the presence or absence of a base. rsc.org

In multicomponent reactions, the choice of solvent can be paramount. Toluene is often selected for its ability to form an azeotrope with alcohol byproducts, which can be removed by distillation to drive the reaction to completion. researchgate.net For hydrogenations, the catalyst system and additives are crucial. The combination of a heterogeneous catalyst like Pd(OH)₂/C with a strong Brønsted acid was found to be optimal for the hydrogenation of fluorinated pyridines, as it minimized the problematic side reaction of hydrodefluorination. nih.gov

The selection of protecting groups is another key consideration, especially when dealing with volatile or reactive intermediates like piperidines. In situ protection, for instance with a benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) group after a reduction step, can greatly facilitate purification and improve isolated yields. nih.gov Similarly, the choice of a deprotection reagent can impact efficiency; 4-methylpiperidine (B120128) has been evaluated as a viable and potentially less toxic alternative to piperidine for Fmoc group removal in solid-phase peptide synthesis. researchgate.net A preparative-scale synthesis of the related 4-(trifluoromethoxy)piperidine (B1430414) involved a five-stage sequence where each step, including acylation, fluorination, and deprotection, was optimized for multigram production. nuph.edu.ua

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzyl 2-diazotrifluoropropanoate |

| 4-(Trifluoromethoxy)piperidine |

| Selectfluor® (F-TEDA-BF₄) |

| Benzyloxycarbonyl (Cbz) |

| Fluorenylmethyloxycarbonyl (Fmoc) |

| 4-methylpiperidine |

| Piperidine |

| Toluene |

| Triethylamine |

| Formic acid |

| Palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C) |

| SYNPHOS |

Scale-Up Methodologies for Multigram Synthesis

The successful transition from laboratory-scale synthesis to multigram production of this compound necessitates the development of robust and scalable synthetic protocols. While specific literature on the multigram synthesis of this compound is not extensively detailed, methodologies for analogous trifluoromethylated and fluorinated piperidine structures provide a framework for potential scale-up strategies. These strategies often focus on the use of readily available starting materials, minimizing complex purification steps, and employing reaction conditions suitable for larger-scale operations.

One potential approach for multigram synthesis is the adaptation of methods used for structurally related compounds like 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. nuph.edu.uaresearchgate.net A five-stage synthesis starting from 4-hydroxypiperidine (B117109) has been reported to yield multigram quantities of these analogues. nuph.edu.ua This suggests that a similar multi-step sequence starting from a suitable piperidone precursor could be a viable route for the scaled-up production of this compound.

Another key strategy for large-scale synthesis is the hydrogenation of fluorinated pyridine precursors. nih.gov Metal-catalyzed hydrogenation is a powerful tool for converting abundant fluorinated pyridines into the corresponding saturated piperidine building blocks. nih.gov The robustness of this method is highlighted by its tolerance to air and moisture, which is a significant advantage in an industrial setting. nih.gov For instance, a gram-scale reaction to produce a protected fluorinated piperidine has been demonstrated with a good yield. nih.gov

The Mannich reaction represents another pathway that shows promise for the introduction of a trifluoromethyl group into a piperidine ring system on a larger scale. eurekaselect.com This reaction has been utilized in the preparation of various piperidine-based alkaloids with a trifluoromethyl group at the α-position. eurekaselect.comresearchgate.net

A hypothetical scalable synthesis for a protected precursor to this compound could involve the reaction sequences presented in the table below, drawing inspiration from established methodologies for related compounds.

Table 1: Hypothetical Multigram Synthesis Scheme for a Protected this compound Precursor

| Step | Reaction | Starting Materials | Reagents and Conditions | Product |

| 1 | Protection of Piperidone | 4-Piperidone | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM) | tert-Butyl 4-oxopiperidine-1-carboxylate |

| 2 | Trifluoromethylation | tert-Butyl 4-oxopiperidine-1-carboxylate | Ruppert-Prakash reagent (TMSCF₃), Tetrabutylammonium fluoride (TBAF) | tert-Butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate |

| 3 | Azide (B81097) Introduction | tert-Butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | Diphenylphosphoryl azide (DPPA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | tert-Butyl 4-azido-4-(trifluoromethyl)piperidine-1-carboxylate |

| 4 | Reduction of Azide | tert-Butyl 4-azido-4-(trifluoromethyl)piperidine-1-carboxylate | Hydrogen (H₂), Palladium on carbon (Pd/C) | tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate |

This table presents a conceptual synthetic route and does not represent actual experimental results.

The choice of protecting groups is a critical consideration in multigram synthesis to facilitate purification and handling of intermediates. nih.gov In situ protection of the final amine can be particularly advantageous, as unprotected fluorinated piperidines can be volatile and challenging to purify. nih.gov

Strategies for Isolation and Purification of Trifluoromethylated Amines

The isolation and purification of trifluoromethylated amines like this compound present unique challenges due to their physical and chemical properties. Effective purification strategies are crucial for obtaining the target compound with high purity, which is essential for its subsequent use.

A common and effective method for the purification of trifluoromethylated amines is crystallization . For instance, in the synthesis of the related compound 4-[4-(trifluoromethoxy)phenoxyl]piperidine, the crude product was dissolved in methanol (B129727) and cooled to induce crystallization, yielding the product with high purity. google.com A similar approach using ethyl acetate for recrystallization has also been reported for an intermediate in the same synthesis. google.com This technique is highly scalable and can be very effective for removing impurities.

Chromatographic techniques are also widely employed for the purification of fluorinated compounds. Normal phase chromatography using a silica (B1680970) cartridge is a common method for purifying N-trifluoromethylamines. nih.gov While effective, scaling up column chromatography can be a challenge. researchgate.net

An alternative strategy involves the precipitation of by-products . In a one-pot synthesis of trifluoromethylated amines, the by-products, which are salts, can be readily precipitated by adding a low-polarity solvent like hexane (B92381) or pentane. nih.gov This leaves the desired N-CF₃ compound dissolved in the organic phase, allowing for simple isolation by filtration and solvent removal. nih.gov This method is particularly attractive for large-scale production due to its operational simplicity.

Extraction is another fundamental purification technique. In the synthesis of 4-[4-(trifluoromethoxy)phenoxyl]piperidine, an aqueous phase was extracted with dichloromethane, and the combined organic phases were washed with brine before concentration. google.com Careful selection of the extraction solvent system based on the polarity and solubility of the target compound and impurities is key to a successful separation.

For volatile amines, in situ protection followed by purification can be an effective strategy. nih.gov The protected amine is often less volatile and easier to handle during chromatographic purification. Subsequent deprotection yields the pure amine.

Table 2: Summary of Purification Strategies for Trifluoromethylated Amines

| Purification Method | Description | Applicability to this compound | Reference |

| Crystallization | Dissolving the crude product in a suitable solvent at an elevated temperature and then cooling to allow the pure compound to crystallize out. | Highly applicable, especially for the final product or a solid intermediate. | google.com |

| Column Chromatography | Separating the target compound from impurities by passing the mixture through a column packed with a stationary phase (e.g., silica gel). | Applicable, but may be less practical for very large quantities. | nih.govresearchgate.net |

| Precipitation of By-products | Adding a solvent in which the by-products are insoluble, causing them to precipitate out of the solution containing the desired product. | Potentially very useful if the synthetic route generates salt by-products. | nih.gov |

| Liquid-Liquid Extraction | Separating compounds based on their relative solubilities in two different immiscible liquids. | A standard and scalable workup procedure. | google.com |

| In situ Protection | Converting the amine to a less volatile and more easily purifiable derivative (e.g., a carbamate) before chromatographic separation. | A useful strategy if the free amine is volatile or difficult to handle. | nih.gov |

The selection of the most appropriate isolation and purification strategy will depend on the specific synthetic route employed, the nature of the impurities, and the desired scale of production. A combination of these techniques is often necessary to achieve the required purity for this compound.

Chemical Reactivity and Mechanistic Studies of 4 Trifluoromethyl Piperidin 4 Amine

Fundamental Reaction Pathways Involving the Amine Functionality

The primary amine at the C4 position is a key functional group, serving as a versatile handle for a variety of chemical transformations. Its nucleophilicity allows it to participate in a wide range of bond-forming reactions.

Alkylation and Acylation Reactions of the Amine

The primary amine of 4-(Trifluoromethyl)piperidin-4-amine readily undergoes alkylation and acylation reactions. These transformations are fundamental in synthetic chemistry for building molecular complexity.

Alkylation: The amine can be alkylated through nucleophilic substitution reactions with alkyl halides, such as alkyl bromides. nih.gov This reaction typically proceeds under basic conditions to deprotonate the resulting ammonium (B1175870) salt and regenerate the nucleophilic amine for further reaction if desired.

Acylation: Acylation of the amine with acylating agents like acyl chlorides (e.g., benzoyl chloride) or acid anhydrides occurs readily, often under basic conditions, to form stable amide derivatives. nih.gov This reaction is a common strategy in medicinal chemistry to introduce specific pharmacophoric groups. For instance, in the development of hepatitis C virus (HCV) inhibitors, acylation of a 4-aminopiperidine (B84694) scaffold with benzoyl chloride was a key step in generating analog libraries. nih.gov

| Reaction Type | Reagent Class | Product Class | Example Reagent |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Alkyl Bromides nih.gov |

| Acylation | Acyl Chlorides | Amides | Benzoyl Chloride nih.gov |

Amidation and Sulfonamidation Reactions

Formation of amides and sulfonamides from the primary amine is a cornerstone of its synthetic utility, particularly in the construction of biologically active molecules.

Amidation: Beyond the use of acyl chlorides, amides can be formed directly from carboxylic acids using coupling agents or via catalyzed reactions.

Sulfonamidation: The primary amine reacts with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base to yield sulfonamides. nih.gov This reaction was utilized in the synthesis of 4-aminopiperidine-based HCV inhibitors to explore the structure-activity relationship of the N-substituent. nih.gov

| Reaction Type | Reagent Class | Product Class | Example Reagent |

| Amidation | Carboxylic Acids | Amides | R-COOH |

| Sulfonamidation | Sulfonyl Chlorides | Sulfonamides | Benzenesulfonyl Chloride nih.gov |

Reductive Transformations of Amine Derivatives

Reductive amination is a powerful and widely used method in organic synthesis to form carbon-nitrogen bonds, and the primary amine of this compound is an excellent substrate for this transformation. researchgate.net The process typically involves two steps:

Imine Formation: The primary amine condenses with an aldehyde or a ketone to form a transient imine or enamine intermediate.

Reduction: The intermediate is then reduced in situ to the corresponding secondary amine.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective and widely used due to its mildness and selectivity. nih.govnih.govmdpi.com This method has been successfully applied to synthesize extensive libraries of N-substituted 4-aminopiperidines for screening as antifungal agents and HCV inhibitors. nih.govmdpi.com The reaction is generally high-yielding and tolerates a wide range of functional groups on the aldehyde or ketone coupling partner. mdpi.com

| Starting Ketone/Aldehyde | Amine Source | Reducing Agent | Product Type | Reference |

| N-substituted 4-piperidones | Various primary amines | Sodium Triacetoxyborohydride | N-substituted 4-aminopiperidines | mdpi.com |

| 2-Phenylacetaldehyde | 4-Amino-1-Boc-piperidine | Sodium Triacetoxyborohydride | N-alkylated 4-aminopiperidine | nih.gov |

Oxidation Pathways and Stability Considerations

The stability of this compound is influenced by the presence of both the amine functionality and the trifluoromethyl group.

Oxidation: The amine group, like other amines, can be susceptible to oxidation. While specific studies on the oxidation of this compound are not prevalent, analogous piperidine (B6355638) structures can be oxidized, sometimes leading to ring cleavage, under the action of strong oxidizing agents.

Reactivity of the Piperidine Ring System

The piperidine ring itself possesses reactive sites, primarily the ring nitrogen (N-1), whose reactivity is modulated by the substituents at the C4 position.

Electrophilic and Nucleophilic Substitution Patterns

Electrophilic Substitution: The most common reaction involving the piperidine ring is electrophilic attack at the secondary amine nitrogen (N-1). This nitrogen atom, while being a secondary amine, acts as a nucleophile and can be readily alkylated or acylated. mdpi.comnuph.edu.ua However, the basicity and nucleophilicity of this nitrogen are significantly reduced compared to unsubstituted piperidine due to the strong electron-withdrawing inductive effect of the geminal amine and trifluoromethyl groups at the C4 position. This deactivation must be considered when planning reactions at the N-1 position.

Nucleophilic Substitution: Nucleophilic substitution directly on the saturated carbon atoms of the piperidine ring is generally a difficult transformation. However, the reactivity of fluorinated heterocyclic systems provides some insight. In highly fluorinated heterocycles like pentafluoropyridine, nucleophilic aromatic substitution (SₙAr) occurs readily, with a strong preference for attack at the C4 position. rsc.org While the piperidine ring is saturated, this principle suggests that if a suitable leaving group were present or if the ring were unsaturated, the electronic influence of the CF₃ group could direct nucleophilic attack. Concerted nucleophilic substitution mechanisms have also been proposed for reactions on similar heterocyclic scaffolds. nih.govsemanticscholar.org

Functionalization at Various Ring Positions (e.g., C-2, C-4, C-6)

The functionalization of the this compound ring system is primarily directed by the electronic influence of its substituents. The C-4 position is a quaternary carbon, making it unavailable for typical C-H functionalization reactions. Therefore, synthetic efforts focus on the nitrogen atoms and the α-carbons at the C-2 and C-6 positions.

Strategies for synthesizing piperidine derivatives often provide insight into the reactivity at these positions. For instance, the synthesis of 2-trifluoromethyl-substituted piperidines can be achieved through various methods, including cyclization reactions, ring-closing metathesis, and cycloadditions. mdpi.com The introduction of substituents at the C-2 and C-6 positions is often accomplished via intramolecular Mannich reactions or aza-Prins cyclizations, which proceed through iminium ion intermediates. mdpi.com

The regioselectivity of these reactions is significantly influenced by the steric and electronic nature of existing substituents. mdpi.com In reactions involving imine intermediates, the bulkiness of the trifluoromethyl group can direct the outcome, favoring the formation of specific isomers. mdpi.com For example, the Friedel–Crafts-type alkylation of indoles with α-polyfluoroalkylated cyclic imines demonstrates a dramatic difference in electrophilicity compared to non-fluorinated imines, requiring activation by a Lewis acid like boron trifluoride–diethyl ether to proceed under mild conditions. researchgate.net This highlights how the trifluoromethyl group activates the imine for nucleophilic attack, a principle that applies to the reactivity of the piperidine ring itself.

Ring Expansion and Contraction Methodologies

The piperidine ring, particularly when substituted with a trifluoromethyl group, can undergo synthetically useful ring expansion and contraction reactions, providing access to other heterocyclic structures.

Ring Expansion: Methodologies have been developed to synthesize α-trifluoromethyl piperidines from five-membered ring precursors. mdpi.com A notable example is the stereoselective rearrangement of (trifluoromethyl)prolinols, derived from L-proline, to yield enantioenriched 3-substituted 2-(trifluoromethyl)piperidines. researchgate.net This process occurs through the formation of an intermediate (trifluoromethyl)aziridinium ion, whose subsequent ring-opening by various nucleophiles is both regio- and diastereoselective. researchgate.net The presence of the trifluoromethyl group can direct the regioselectivity of this ring expansion. Reagents like diethylaminosulfur trifluoride (DAST) are known to induce ring expansions in cyclic β-amino alcohols, a transformation relevant to hydroxylated piperidine derivatives. arkat-usa.org

Ring Contraction: Conversely, ring contraction of trifluoromethyl-substituted piperidines offers a pathway to functionalized pyrrolidines. A significant method involves the ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines, which proceeds through an aziridinium (B1262131) intermediate. nih.govresearchgate.net This reaction facilitates the synthesis of 2-substituted 2-(trifluoromethyl)pyrrolidines that feature a quaternary center at the C-2 position, a structure of biological interest. nih.govresearchgate.net

Influence of the Trifluoromethyl Group on Reactivity and Electronic Properties

The trifluoromethyl (CF₃) group is a dominant factor in the chemical behavior of this compound, primarily through its potent electronic and steric effects.

The CF₃ group is recognized as one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This is due to the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I effect). nih.govmdpi.com This property significantly alters the electron density and reactivity of adjacent functional groups.

Basicity Reduction: The strong electron-withdrawing nature of the CF₃ group at the C-4 position lowers the electron density on the neighboring C-4 amine and, to a lesser extent, the ring nitrogen. This reduces their basicity, lowering their pKa values compared to non-fluorinated analogs.

Activation of Electrophilic Sites: The CF₃ group can activate adjacent electrophilic sites. nih.gov For example, it enhances the electrophilic character of cyclic imines derived from trifluoromethylated piperidines, making them more susceptible to nucleophilic attack. researchgate.net

Modulation of Interactions: By altering the electronic properties, the CF₃ group can influence non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological targets. mdpi.com

The electron-withdrawing ability of a trifluoromethyl group is considerably higher than that of a single fluorine atom. mdpi.com This powerful effect is a key reason for its incorporation into bioactive molecules to modulate their chemical and pharmacological properties. mdpi.com

While often considered for its electronic properties, the steric profile of the CF₃ group also plays a crucial role in directing chemical reactions and determining molecular conformation. The group is sterically more demanding than a methyl group. researchgate.net

Computational studies on trifluoromethyl-substituted piperidines have shown an increased axial penalty associated with the CF₃ group, meaning it has a higher energetic cost to occupy the axial position in the chair conformation compared to smaller groups. researchgate.net This steric hindrance can influence the regioselectivity of reactions by blocking certain approaches of incoming reagents. mdpi.comresearchgate.net For instance, in reactions with cyclic imines, the bulkiness of the trifluoromethyl group can be the deciding factor in the formation of specific C-3 isomers. mdpi.com

| Substituent | Van der Waals Radius (Å) | A-Value (kcal/mol) | Hansch Lipophilicity Parameter (π) |

|---|---|---|---|

| -H | 1.20 | 0 | 0 |

| -CH₃ | 2.00 | 1.74 | +0.56 |

| -Cl | 1.75 | 0.61 | +0.71 |

| -CF₃ | 2.44 | 2.1 - 2.4 | +0.88 |

Data sourced from various standard organic chemistry texts and computational studies. A-value reflects the energetic preference for a substituent to be in the equatorial position on a cyclohexane (B81311) ring.

Investigating Reaction Mechanisms and Intermediates

Understanding the precise pathways of reactions involving this compound requires detailed mechanistic investigation, often aided by computational chemistry.

Computational chemistry has become an indispensable tool for studying complex reaction mechanisms, transition states, and intermediates that may be too transient to observe experimentally. rsc.orgmontclair.edu A transition state is a high-energy, short-lived configuration of atoms that exists at the peak of the energy barrier in a reaction. masterorganicchemistry.comwikipedia.org

Researchers use various computational methods to model these processes:

Density Functional Theory (DFT): Methods like M06-2X and ωB97XD are frequently used to calculate the geometries and energies of reactants, products, intermediates, and transition states. researchgate.netresearchgate.netmdpi.com These calculations help to map out the potential energy surface of a reaction. libretexts.org

High-Level Ab Initio Methods: For greater accuracy in energy calculations, methods like Coupled Cluster with Single, Double, and Perturbative Triple Excitations (CCSD(T)) are often employed. researchgate.net

Metadynamics Simulations: These simulations can explore the free energy surface of a reaction, helping to identify the most likely reaction pathways and calculate the free energy of activation (ΔF‡). researchgate.net

Non-Covalent Interaction (NCI) Analysis: This technique is used to visualize and understand the role of weaker interactions, such as hydrogen bonds or van der Waals forces, in stabilizing transition states. researchgate.net

For trifluoromethyl-substituted piperidines, computational studies have been used to investigate hydride transfer mechanisms, conformational preferences, and the energetic differences between various isomers. researchgate.netresearchgate.net For example, calculations can explain the observed diastereoselectivity in cyclization reactions by comparing the energies of the different six-membered ring chair transition states, showing that the product forms via the path with minimized steric interactions. mdpi.com By calculating the activation energies (Ea) for different potential pathways, these models can predict which reaction is kinetically favored, providing a theoretical basis for experimental observations. wikipedia.org

| Computational Method | Information Gained | Example Application in Heterocyclic Chemistry |

|---|---|---|

| Density Functional Theory (DFT) | Geometries, reaction energetics, transition state structures | Investigating hydride transfer/cyclization mechanisms in piperidine synthesis. researchgate.net |

| CCSD(T)/CBS | Highly accurate single-point energies, conformational energy differences | Determining the relative stability of axial vs. equatorial conformers of substituted piperidines. researchgate.net |

| Metadynamics | Free energy surfaces, activation free energies (ΔF‡) | Simulating the triflylation of piperidine to understand the role of activating agents. researchgate.net |

| NCI Analysis | Visualization and characterization of non-covalent interactions | Identifying stabilizing hydrogen bonds within a transition state complex. researchgate.net |

Identification and Characterization of Key Intermediates

The elucidation of reaction mechanisms involving this compound relies heavily on the identification and characterization of transient species or key intermediates. While comprehensive studies dedicated solely to this specific compound are not extensively documented in publicly available literature, mechanistic insights can be drawn from studies of analogous piperidine derivatives and related fluorination and amination reactions. These studies suggest the involvement of several key types of intermediates, which are crucial for understanding the compound's reactivity and for optimizing synthetic methodologies.

In the context of synthesizing substituted piperidines, various reactive intermediates have been proposed and, in some cases, isolated and characterized. For instance, in the synthesis of α-trifluoromethyl piperidines, iminium ions have been identified as key intermediates. mdpi.com These are typically formed under acidic conditions from the condensation of an amine with an aldehyde, followed by an intramolecular Mannich-type reaction. mdpi.com

Furthermore, in copper-catalyzed intramolecular C-H amination reactions for the synthesis of piperidines, fluorinated copper(II) complexes have been isolated and structurally characterized, providing direct evidence for the involvement of organometallic intermediates in the catalytic cycle. nih.gov Although this study did not use this compound as a substrate, it provides a plausible model for potential intermediates in related transition-metal-catalyzed reactions.

Another class of relevant intermediates are pyridinium (B92312) cations. The synthesis of α-trifluoromethyl piperidines has been described to proceed through the formation of a pyridinium intermediate, which is subsequently subjected to nucleophilic trifluoromethylation. researchgate.net The regioselectivity of the trifluoromethylation step is dictated by the steric and electronic properties of this intermediate. researchgate.net

The characterization of these intermediates often employs a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is instrumental in confirming the structure of both the final products and, where possible, the intermediates. nuph.edu.ua Mass spectrometry is also a critical tool for identifying the molecular weight and fragmentation patterns of these species. nuph.edu.ua In the case of stable intermediates, single-crystal X-ray diffraction can provide unambiguous structural confirmation. acs.org

Based on the reactivity of similar compounds, the following table outlines potential key intermediates in reactions involving this compound and the methods used for their characterization in analogous systems.

| Intermediate Type | Reaction Context | Method of Characterization (in analogous systems) | Reference |

| Iminium Ion | Intramolecular Mannich reaction for synthesis of substituted piperidines | Inferred from reaction mechanism, typically under acidic conditions. | mdpi.com |

| Pyridinium Cation | Synthesis of α-trifluoromethyl piperidines via nucleophilic trifluoromethylation | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS). | researchgate.net |

| Fluorinated Copper(II) Complex | Copper-catalyzed intramolecular C-H amination | Structural characterization (e.g., X-ray crystallography), NMR. | nih.gov |

It is important to note that the direct observation and characterization of intermediates for reactions specifically involving this compound would require dedicated mechanistic studies. The information presented here is based on established reactivity patterns and intermediates identified in the synthesis and reactions of closely related fluorinated piperidine derivatives.

Structural Elucidation and Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) Techniques

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For 4-(Trifluoromethyl)piperidin-4-amine, electron ionization (EI) or electrospray ionization (ESI) would be employed. The molecular ion peak (M+) would confirm the molecular weight. The subsequent fragmentation is expected to be dictated by the piperidine (B6355638) ring and the trifluoromethyl and amine substituents.

Key predicted fragmentation pathways would include:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom in the piperidine ring is a common fragmentation pathway for cyclic amines. This would result in the loss of an ethylamine (B1201723) fragment or related radical cations.

Loss of Trifluoromethyl Group: The C-CF3 bond may cleave, leading to a prominent peak corresponding to the loss of a CF3 radical (mass 69 u). The stability of the resulting cation would influence the intensity of this peak.

Ring Opening and Subsequent Fragmentation: The piperidine ring could undergo a ring-opening process, followed by a series of cleavages to produce smaller charged fragments.

A detailed analysis of the relative abundances of these fragment ions in the mass spectrum would provide a "fingerprint" for the molecule, allowing for its unambiguous identification and the confirmation of its core structure.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (amine) | 3300-3500 | Stretching (symmetric and asymmetric) |

| C-H (alkane) | 2850-2960 | Stretching |

| N-H (amine) | 1590-1650 | Bending (scissoring) |

| C-F (trifluoromethyl) | 1100-1350 | Stretching (strong, broad) |

| C-N (amine) | 1020-1250 | Stretching |

This table is based on established group frequencies and serves as a predictive guide.

The presence of a strong, broad absorption in the 1100-1350 cm⁻¹ region would be a key indicator of the trifluoromethyl group. The N-H stretching and bending vibrations would confirm the presence of the primary amine group.

FT-Raman Spectroscopy for Complementary Vibrational Insights

FT-Raman spectroscopy is a complementary technique to FT-IR. While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy provides stronger signals for non-polar and symmetric bonds. For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the carbon skeleton of the piperidine ring and the symmetric vibrations of the CF3 group. The combination of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula of this compound (C₆H₁₁F₃N₂). A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized compound.

| Element | Theoretical Percentage |

| Carbon (C) | 42.86% |

| Hydrogen (H) | 6.59% |

| Fluorine (F) | 33.89% |

| Nitrogen (N) | 16.66% |

This table presents the calculated elemental composition for C₆H₁₁F₃N₂.

Computational and Theoretical Chemistry Studies of 4 Trifluoromethyl Piperidin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and associated properties of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. irjweb.comscirp.org It is employed to predict the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. For 4-(Trifluoromethyl)piperidin-4-amine, DFT calculations would begin by optimizing the geometry to find the most stable three-dimensional structure. irjweb.com

The piperidine (B6355638) ring is known to adopt a chair conformation as its most stable form. nih.gov In this compound, the bulky trifluoromethyl (-CF₃) group and the amine (-NH₂) group are both attached to the same carbon atom (C4). DFT calculations would determine the preferred orientation of these substituents, which is typically an equatorial position to minimize steric hindrance. The calculations would provide precise values for bond lengths, bond angles, and dihedral angles. nih.govsemanticscholar.org For instance, DFT studies on related piperidin-4-one derivatives have been used to confirm the chair conformation and the equatorial orientation of substituents. nih.gov An excellent agreement is often observed between geometric parameters obtained from DFT calculations and those determined experimentally via X-ray diffraction (XRD). nih.govacs.org

Table 1: Key Geometric Parameters Predicted by DFT for this compound This table describes the parameters that would be calculated. Specific values for this compound are not available in the cited literature.

| Parameter | Description | Expected Findings |

|---|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C-N, C-C, C-F, N-H, and C-H bond lengths would be determined. The C-F bonds within the -CF₃ group are expected to be particularly strong and short. |

| **Bond Angles (°) ** | The angle formed between three connected atoms. | Angles around the sp³ hybridized carbons of the piperidine ring are expected to be close to 109.5°, with some distortion due to the ring structure and substituents. |

| Dihedral Angles (°) | The angle between two intersecting planes, used to define the conformation of the molecule. | The dihedral angles of the piperidine ring would confirm a chair conformation. The orientation of the -NH₂ and -CF₃ groups relative to the ring would also be defined. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. semanticscholar.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comsemanticscholar.org A small energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability. semanticscholar.org DFT calculations are commonly used to compute the energies of the HOMO and LUMO. scirp.orgschrodinger.com For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, which is the most electron-rich site. The LUMO distribution would likely be influenced by the highly electronegative fluorine atoms of the trifluoromethyl group. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's stability and its susceptibility to electronic excitation. schrodinger.com

Table 2: Frontier Molecular Orbital Parameters This table describes the parameters that would be calculated using FMO analysis.

| Parameter | Formula | Description | Significance for Reactivity |

|---|---|---|---|

| E_HOMO | - | Energy of the Highest Occupied Molecular Orbital. | Related to the ionization potential; indicates electron-donating ability. |

| E_LUMO | - | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | The energy difference between the LUMO and HOMO. | A smaller gap suggests higher reactivity and lower stability. semanticscholar.org |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT calculations provide a static picture of the molecule at its minimum energy state, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. researchgate.net

For this compound, MD simulations would be particularly useful for analyzing the conformational flexibility of the piperidine ring and the rotation of the substituent groups. These simulations can explore the potential for the piperidine ring to flip between different chair conformations or adopt other conformations like boat or twist-boat, although these are typically higher in energy. researchgate.netnih.gov MD simulations can also be used to study how the molecule interacts with solvent molecules, providing insight into its behavior in solution. nih.gov

Prediction of Global Reactivity Parameters

Key global reactivity parameters include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. semanticscholar.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile (electron acceptor). It is defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). A higher electrophilicity index indicates a better electrophile. irjweb.com

These parameters would provide a quantitative assessment of the chemical reactivity of this compound. The presence of the electron-withdrawing -CF₃ group is expected to influence these values significantly, likely increasing the molecule's electrophilicity.

Table 3: Global Reactivity Descriptors This table defines key reactivity parameters derived from HOMO and LUMO energies.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -E_HOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -E_LUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | The tendency to attract electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ ≈ -χ) | A measure of the molecule's ability to accept electrons. |

Analysis of Non-Covalent Interactions and Hydrogen Bonding Networks

Non-covalent interactions are critical for understanding how molecules interact with each other and with biological targets. nih.gov For this compound, the key functionalities capable of these interactions are the amine group (-NH₂) and the trifluoromethyl group (-CF₃).

The amine group can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). The trifluoromethyl group, while generally considered a weak hydrogen bond acceptor, can participate in various non-covalent interactions, including dipole-dipole and other fluorine-specific contacts. nih.gov Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions within a crystal lattice. nih.govacs.org This analysis maps short intermolecular contacts, highlighting the specific atoms involved in interactions such as H···F and H···N hydrogen bonds.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. irjweb.comresearchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Red regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the nitrogen atom of the amine group due to its lone pair of electrons.

Blue regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are favorable for nucleophilic attack. Positive regions are expected around the hydrogen atoms of the amine group.

Green regions: Represent neutral or near-zero potential.

The MEP map provides a clear picture of where the molecule is most likely to engage in electrostatic interactions, guiding the understanding of its intermolecular bonding and reactivity. irjweb.com

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological properties)